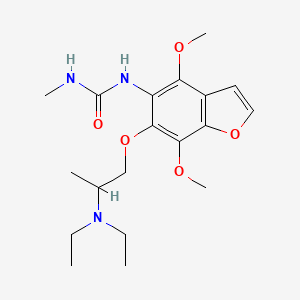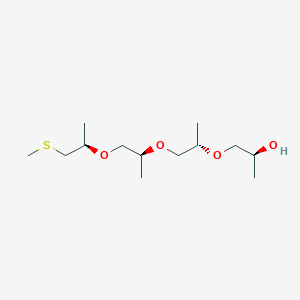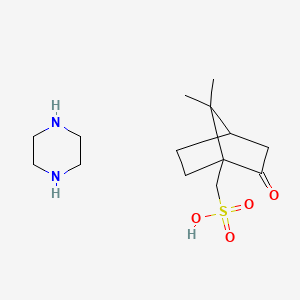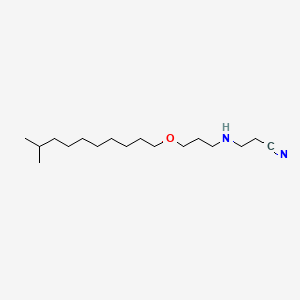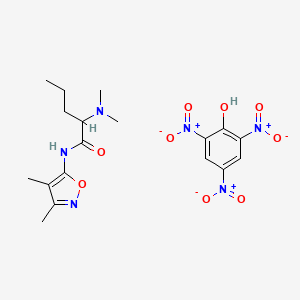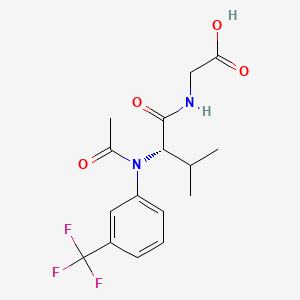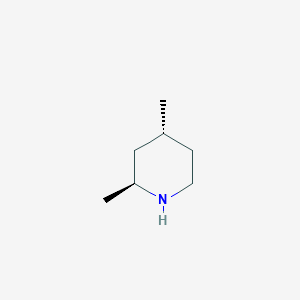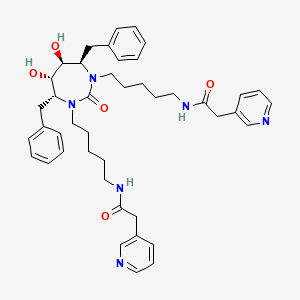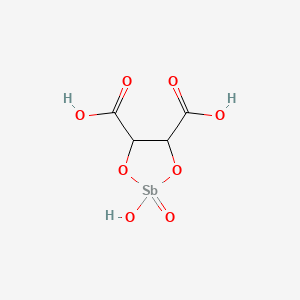
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide is a complex organometallic compound containing antimony
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide typically involves the reaction of antimony trioxide with a suitable dicarboxylic acid under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the dioxastibolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where antimony trioxide and the dicarboxylic acid are reacted in a solvent under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide.
Aplicaciones Científicas De Investigación
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing antimony-based drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,2-Dioxastannolane-4,5-dicarboxylic acid, 2,2-dibutyl-, dimethyl ester
- 1,2,3-Triazole-4,5-dicarboxylic acid
Uniqueness
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide is unique due to the presence of antimony in its structure, which imparts distinct chemical and physical properties compared to similar compounds containing other metals like tin or triazole derivatives.
Propiedades
Número CAS |
126506-93-2 |
|---|---|
Fórmula molecular |
C4H5O8Sb |
Peso molecular |
302.84 g/mol |
Nombre IUPAC |
2-hydroxy-2-oxo-1,3,2λ5-dioxastibolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C4H4O6.H2O.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2H,(H,7,8)(H,9,10);1H2;;/q-2;;;+3/p-1 |
Clave InChI |
VQYKRVXCUCHIPW-UHFFFAOYSA-M |
SMILES canónico |
C1(C(O[Sb](=O)(O1)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


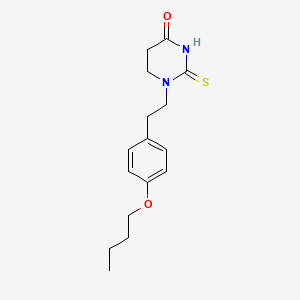
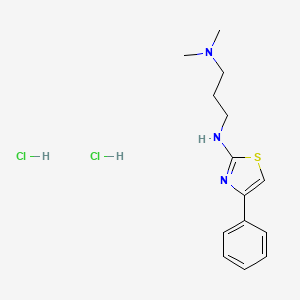
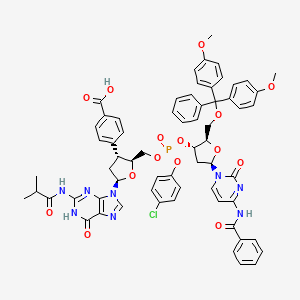
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
